molecular formula C21H26O10 B12320207 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-a-D-mannopyranose

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-a-D-mannopyranose

Cat. No.: B12320207
M. Wt: 438.4 g/mol
InChI Key: NLYXGZTYODRENV-UHFFFAOYSA-N
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Description

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of mannose, a sugar monomer of the aldohexose series of carbohydrates. This compound is often utilized in the synthesis of various glycosides and other complex carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose followed by benzylation and acetylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose involves its role as a precursor in the synthesis of more complex molecules. It acts by providing a protected mannose moiety that can be selectively deprotected and functionalized to yield desired products. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is unique due to its specific combination of benzyl and acetyl protective groups, which provide selective reactivity and stability during synthetic processes. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides .

Properties

IUPAC Name

(3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYXGZTYODRENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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